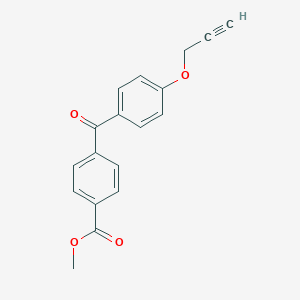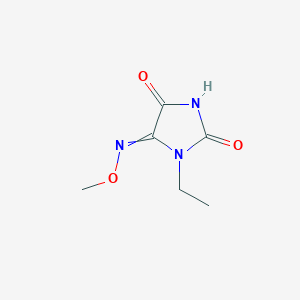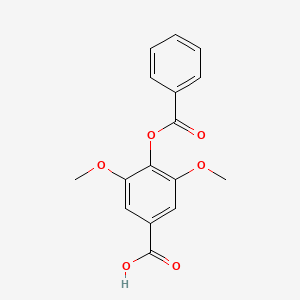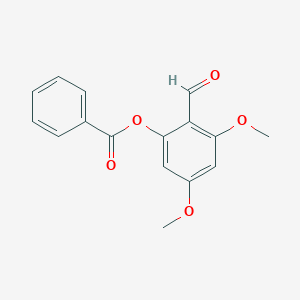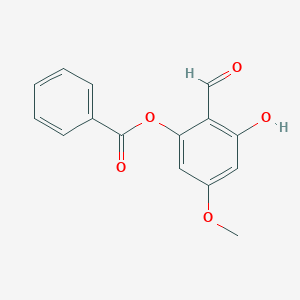
(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester, also known as (4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester, is a useful research compound. Its molecular formula is C₁₆H₁₅Cl₂NO₄ and its molecular weight is 356.2. The purity is usually 95%.
BenchChem offers high-quality (4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester involves the condensation of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with 2,3-dichlorobenzoyl chloride, followed by methylation of the resulting carboxylic acid with methyl iodide.", "Starting Materials": [ "2,6-dimethyl-3,5-pyridinedicarboxylic acid", "2,3-dichlorobenzoyl chloride", "triethylamine", "methyl iodide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "Step 1: To a solution of 2,6-dimethyl-3,5-pyridinedicarboxylic acid (1.0 equiv) in dichloromethane, add triethylamine (1.2 equiv) and cool the mixture to 0°C.", "Step 2: Slowly add 2,3-dichlorobenzoyl chloride (1.1 equiv) to the reaction mixture while stirring at 0°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for 12 hours.", "Step 4: Add water to the reaction mixture and extract with dichloromethane.", "Step 5: Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in diethyl ether and add methyl iodide (1.2 equiv) and sodium bicarbonate (1.2 equiv).", "Step 7: Stir the reaction mixture at room temperature for 12 hours.", "Step 8: Add water to the reaction mixture and extract with diethyl ether.", "Step 9: Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to obtain the final product." ] } | |
CAS RN |
105580-47-0 |
Molecular Formula |
C₁₆H₁₅Cl₂NO₄ |
Molecular Weight |
356.2 |
synonyms |
(S)4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



